Methyl 4-[(2-chlorobenzyl)oxy]benzoate
Description
Molecular Architecture and Synthetic Significance of Benzoate (B1203000) Esters with Benzyl (B1604629) Ether Linkages
The core structure of Methyl 4-[(2-chlorobenzyl)oxy]benzoate is a benzoate ester with a benzyl ether linkage. Benzoate esters are a well-established class of compounds, often synthesized through the Fischer esterification of benzoic acid and an alcohol, or via the reaction of an alcohol with benzoyl chloride. nih.gov The presence of the ester group provides a site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, or other esters.
The benzyl ether linkage is a common protective group for alcohols in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. ijrdt.org The Williamson ether synthesis is a classic and versatile method for the formation of such linkages, involving the reaction of an alkoxide with an alkyl halide. francis-press.comyoutube.commasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of methyl 4-hydroxybenzoate (B8730719) with 2-chlorobenzyl chloride.
The combination of these two functionalities within a single molecule creates a bifunctional scaffold. The ester can be manipulated while the ether remains intact, or the ether linkage can be cleaved to reveal a phenolic hydroxyl group, which can then undergo further reactions. This versatility is a hallmark of its synthetic significance.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Methyl Benzoate |
| Key Linkage | Benzyl Ether |
| Substituent | 2-Chlorobenzyl Group |
| CAS Number | 128982-49-0 |
The Role of Chlorinated Benzyl Moieties in Advanced Organic Synthesis and Molecular Design
The presence of a chlorine atom on the benzyl ring, specifically at the ortho position, introduces distinct electronic and steric effects that influence the molecule's reactivity and potential applications. Halogens on an aromatic ring are generally deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. researchgate.net However, they are also ortho, para-directing because of the resonance effect where the lone pairs on the halogen can be donated to the ring.
The ortho-chloro substituent can sterically hinder reactions at the benzylic position and influence the conformation of the molecule. This steric hindrance can be exploited to achieve selectivity in certain reactions. Furthermore, the carbon-chlorine bond can be a site for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.
In molecular design, the introduction of a chlorinated benzyl group can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in the development of new therapeutic agents.
Contextualization within Current Research Trajectories for Substituted Aromatic Esters
Substituted aromatic esters are a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. fluorochem.co.ukmdpi.com Current research in this area is focused on several key trajectories:
Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and environmentally benign methods for the synthesis of functionalized aromatic esters. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. mdpi.com
Exploration of New Applications: Researchers are constantly exploring new applications for substituted aromatic esters as intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
Understanding Structure-Activity Relationships: A significant area of research involves understanding how the nature and position of substituents on the aromatic ring influence the chemical and biological properties of the ester. This knowledge is crucial for the rational design of molecules with desired functionalities.
This compound, with its specific substitution pattern, fits well within these research trajectories. It serves as a model compound for studying the interplay of electronic and steric effects of the ortho-chloro substituent on the reactivity of the benzyl ether and benzoate ester moieties. While specific, in-depth studies on this compound are not widely documented, its availability as a chemical building block suggests its utility in the synthesis of more complex target molecules.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application |
| Medicinal Chemistry | Intermediate in the synthesis of novel therapeutic agents. |
| Materials Science | Precursor for the synthesis of functional polymers or liquid crystals. |
| Organic Synthesis | A versatile building block for the construction of complex organic molecules. |
| Agrochemicals | Potential intermediate in the synthesis of new pesticides or herbicides. ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRSVFXJNTUKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations for Methyl 4 2 Chlorobenzyl Oxy Benzoate and Its Analogs
Strategies for O-Alkylation and Esterification Reactions Leading to Benzyl (B1604629) Benzoate (B1203000) Systems
The formation of the characteristic benzyl benzoate core of methyl 4-[(2-chlorobenzyl)oxy]benzoate and its analogs relies on two primary reaction types: O-alkylation to form the ether linkage and esterification to create the ester group. iajpr.comchemicalbook.com
Optimized Protocols for Ether Linkage Formation via Benzyl Halides
The ether linkage in the target molecule is typically forged through a nucleophilic substitution reaction, where an alcohol or phenoxide acts as the nucleophile and a benzyl halide serves as the electrophile. researchgate.net In the synthesis of this compound, this involves the reaction of methyl 4-hydroxybenzoate (B8730719) with 2-chlorobenzyl chloride.
Several protocols have been developed to optimize this O-alkylation. One common approach is the Williamson ether synthesis, which involves deprotonating the hydroxyl group of methyl 4-hydroxybenzoate with a base to form a more nucleophilic phenoxide ion. This is then reacted with 2-chlorobenzyl chloride. The choice of base and solvent is crucial for maximizing the yield and minimizing side reactions.
Recent advancements have explored the use of phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide and the organic benzyl halide phases. asianpubs.org Additionally, iron-catalyzed cross-coupling reactions between benzyl halides and alcohols have emerged as a promising method for forming C–O bonds. chemrxiv.org
To provide a clearer understanding of the optimization of these protocols, the following table summarizes key reaction parameters and their impact on the synthesis of related benzyl ethers.
| Parameter | Variation | Effect on Reaction |
| Base | Strong bases (e.g., NaH) vs. Weaker bases (e.g., K2CO3) | Stronger bases can lead to higher yields but may also promote side reactions. Weaker bases offer milder conditions but may require longer reaction times. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. Nonpolar (e.g., Toluene) | Polar aprotic solvents can accelerate the reaction by solvating the cation of the base, leaving the anion more reactive. |
| Catalyst | Phase-transfer catalysts, Iron catalysts | Phase-transfer catalysts enhance the reaction rate between reactants in different phases. Iron catalysts offer an alternative pathway for C-O bond formation. chemrxiv.org |
| Temperature | Elevated temperatures | Generally increases the reaction rate but can also lead to decomposition or unwanted side products if not carefully controlled. |
Comparative Analysis of Ester Bond Formation Techniques (e.g., O-acylation)
The ester bond in benzyl benzoate systems can be formed through various techniques, with O-acylation being a prominent method. nih.govorganic-chemistry.orgresearchgate.net This involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. nih.gov
The classic Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a widely used method. iajpr.comunesp.br However, for substrates that are sensitive to strong acids, milder methods are preferred.
One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the esterification of sterically hindered alcohols.
Another approach involves the use of acyl chlorides, which are highly reactive and can acylate alcohols under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
The table below compares different esterification techniques for the synthesis of benzyl benzoate systems.
| Technique | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H2SO4) | Typically requires heat and removal of water | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |
| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP | Mild, room temperature | High yields, suitable for sensitive substrates | DCC byproduct can be difficult to remove |
| Acylation with Acyl Chlorides | Acyl chloride, Alcohol, Base (e.g., pyridine) | Mild, often at or below room temperature | High reactivity, fast reaction times | Acyl chlorides can be moisture-sensitive |
| Transesterification | Ester, Alcohol, Catalyst (acid or base) | Varies depending on catalyst and substrates | Can be used to convert one ester to another | Equilibrium reaction, may require removal of a product to drive to completion |
Catalytic Systems and Reaction Environment Optimization for Enhanced Yield and Selectivity
The choice of catalyst and the optimization of the reaction environment are critical for achieving high yields and selectivity in the synthesis of benzyl benzoate systems. beilstein-journals.org Catalysts can activate the substrates, lower the activation energy of the reaction, and direct the reaction towards the desired product. researchgate.net
For the O-alkylation step, as mentioned, phase-transfer catalysts and iron-based catalysts have shown significant promise. chemrxiv.org In the context of esterification, acid catalysts like sulfuric acid are common, but solid acid catalysts are gaining traction due to their ease of separation and recyclability. mdpi.com For instance, sulfonated silica (B1680970) gel has been used as an efficient catalyst for the microwave-induced preparation of benzyl benzoate. unesp.br
The reaction environment, including the solvent, temperature, and concentration of reactants, also plays a pivotal role. The use of greener solvents and solvent-free reaction conditions is an area of active research to make these syntheses more environmentally friendly. nih.gov Optimization of temperature is a balancing act between achieving a reasonable reaction rate and preventing the degradation of reactants or products.
The following table highlights various catalytic systems and their impact on the synthesis of benzyl benzoates.
| Catalyst | Reaction Type | Key Advantages |
| Sulfuric Acid | Esterification | Low cost, effective for simple substrates |
| Sulfonated Silica Gel | Esterification | Heterogeneous, reusable, efficient under microwave irradiation unesp.br |
| DCC/DMAP | Esterification | Mild conditions, high yields for sensitive substrates |
| Iron Catalysts | O-Alkylation | Can mediate C-O bond formation chemrxiv.org |
| Phase-Transfer Catalysts | O-Alkylation | Facilitates reaction between different phases, improving reaction rates |
| Enzymes (e.g., Lipases) | Transesterification | High selectivity, mild conditions, environmentally friendly unife.it |
Exploration of Accelerated Synthesis Techniques (e.g., Microwave-Assisted Organic Synthesis) for Related Benzyl Benzoates
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. ajrconline.orgchemicaljournals.comijnrd.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. ijprdjournal.com
In the context of benzyl benzoate synthesis, MAOS has been successfully applied to both the esterification and O-alkylation steps. unesp.brnih.gov For example, the Fischer-Speier esterification of benzoic acid and benzyl alcohol can be completed in minutes under microwave irradiation, compared to hours with conventional heating. unesp.br Similarly, microwave assistance can expedite the O-alkylation of phenols with benzyl halides. asianpubs.org
The benefits of MAOS are particularly evident in reactions that are sluggish under conventional heating or require high temperatures. The rapid and uniform heating provided by microwaves can help to overcome activation energy barriers and promote efficient bond formation. ijprdjournal.com
The table below presents a comparison of conventional heating versus microwave-assisted synthesis for key reactions in the formation of benzyl benzoates.
| Reaction | Conventional Heating | Microwave-Assisted Synthesis |
| Fischer-Speier Esterification | Several hours of reflux | 5-10 minutes of irradiation unesp.br |
| Williamson Ether Synthesis | Can require prolonged heating | Significantly reduced reaction times |
| Hydrolysis of Benzyl Chloride | ~35 minutes | ~3 minutes ijnrd.org |
Regioselective Synthesis and Isomeric Control in Chlorinated Benzyl Ester Systems
In the synthesis of chlorinated benzyl ester systems, such as this compound, achieving regioselectivity and controlling the formation of isomers is a critical challenge. The position of the chlorine atom on the benzyl ring can significantly influence the electronic and steric properties of the molecule, and therefore its reactivity and biological activity.
For the synthesis of this compound, the starting material is 2-chlorobenzyl chloride. The regioselectivity is therefore pre-determined by the choice of this reagent. However, in cases where the starting aromatic ring is to be chlorinated, controlling the position of chlorination is paramount. The directing effects of the substituents already present on the ring will govern the regiochemical outcome of the electrophilic aromatic substitution reaction.
Isomeric control also extends to the potential for side reactions. For example, in the O-alkylation of methyl 4-hydroxybenzoate, there is a possibility of C-alkylation at the positions ortho to the hydroxyl group, although this is generally less favored. Careful control of reaction conditions, such as the choice of base and solvent, can help to minimize the formation of such undesired isomers.
Computational studies and mechanistic investigations are often employed to understand the factors that govern regioselectivity and to design synthetic routes that favor the formation of the desired isomer. researchgate.net
The following table outlines strategies for achieving regioselective synthesis and isomeric control.
| Strategy | Description | Application |
| Use of Regioisomerically Pure Starting Materials | Starting with a precursor where the desired substitution pattern is already established. | Synthesis of this compound from 2-chlorobenzyl chloride. |
| Directing Group Effects | Utilizing the electronic effects of existing substituents to direct incoming electrophiles to specific positions on an aromatic ring. | Chlorination of a substituted benzene (B151609) ring. |
| Steric Hindrance | Employing bulky reagents or substrates to favor reaction at less sterically hindered positions. | Can influence the ratio of ortho, meta, and para isomers in electrophilic aromatic substitution. |
| Optimization of Reaction Conditions | Fine-tuning parameters like temperature, solvent, and catalyst to favor the kinetic or thermodynamic product. | Minimizing side reactions like C-alkylation in Williamson ether synthesis. |
Comprehensive Spectroscopic and Structural Elucidation of Methyl 4 2 Chlorobenzyl Oxy Benzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For Methyl 4-[(2-chlorobenzyl)oxy]benzoate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, scalar couplings, and through-space correlations.
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial arrangement of atoms within this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, COSY spectra would show correlations between the adjacent aromatic protons on both the benzoate (B1203000) ring (an AA'BB' system) and the 2-chlorobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. For instance, the methylene (B1212753) protons of the benzyl (B1604629) group would show a direct correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the benzylic methylene protons to the ether-linked carbon of the benzoate ring and to the carbons of the 2-chlorobenzyl ring. Similarly, the methyl protons of the ester group would show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal spatial proximity between the benzylic methylene protons and the ortho-protons of both aromatic rings, providing insights into the rotational dynamics around the ether linkage.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H – ¹H | Aromatic protons on the benzoate ring; Aromatic protons on the 2-chlorobenzyl ring. | J-coupling networks within each aromatic ring system. |
| HSQC | ¹H – ¹³C (Direct) | Aromatic CH protons to their respective carbons; Methylene protons to the benzylic carbon; Methyl protons to the methoxy (B1213986) carbon. | Direct proton-carbon attachments, aiding in ¹³C peak assignment. |
| HMBC | ¹H – ¹³C (Long Range) | Methylene protons to the ether-linked aromatic carbon (C4) and carbons of the 2-chlorobenzyl ring; Methyl protons to the carbonyl carbon. | Connectivity between the benzyl group, the ether oxygen, the benzoate ring, and the methyl ester group. |
| NOESY | ¹H – ¹H (Through Space) | Methylene protons to ortho-protons of both the benzoate and 2-chlorobenzyl rings. | Spatial relationships and preferred solution-state conformation of the molecule. |
The rotation around the Ar-CH₂ bond and the O-CH₂ bond can be hindered. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. copernicus.org However, if the energy barrier to rotation is significant (generally >15 kcal/mol), cooling the sample can slow down the exchange process. copernicus.org This slowing of rotation can lead to the broadening of specific NMR signals, and eventually, at a low enough temperature (the coalescence temperature), the signals may split into separate resonances for each distinct conformer. nih.gov By analyzing the line shapes of the signals at different temperatures, the rotational energy barrier (ΔG‡) can be calculated. For benzyl ether systems, these barriers provide insight into the steric and electronic effects governing their conformational preferences. nih.govresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis and Intermolecular Interactions
For this compound, the IR spectrum is dominated by several key absorption bands. The most prominent feature is the strong C=O stretching vibration of the ester group, typically appearing in the range of 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages are also characteristic, appearing in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The presence of the chlorine atom can be identified by a C-Cl stretching band, although it is often weak and appears in the lower frequency region (below 800 cm⁻¹). researchgate.netspectrabase.comnist.gov
Analysis of the solid-state spectrum can also provide information on intermolecular interactions. For example, the formation of hydrogen bonds (such as C-H···O) in the crystal lattice can cause shifts in the positions and changes in the shapes of the involved vibrational bands, particularly the C=O stretch. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 |
| C=O Stretch | Ester (C=O) | 1710 - 1730 |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 |
| C-O Stretch | Ester & Ether | 1000 - 1300 |
| C-Cl Stretch | Ar-Cl | 600 - 800 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Characterization
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₁₃ClO₃), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with high accuracy (typically within a few parts per million).
Electron Ionization (EI) mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. The molecular ion ([M]⁺•) of this compound would be observed, and its fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
Key fragmentation pathways include:
Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form a stable 2-chlorobenzyl cation. This fragment often rearranges to the even more stable chlorotropylium ion, which typically results in a very intense peak at m/z 125. youtube.com
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond from the ester group can lead to the loss of a methoxy radical (•OCH₃), resulting in an [M - 31]⁺ ion.
Loss of Methoxycarbonyl Radical: The molecule can lose the entire ester functional group as a methoxycarbonyl radical (•COOCH₃), giving an [M - 59]⁺ ion.
Cleavage within the Benzoate Moiety: Fragmentation of the benzoate ring itself can also occur, for example, through the loss of CO, leading to further fragment ions.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 276/278 | [M]⁺• | [C₁₅H₁₃ClO₃]⁺• | Molecular Ion |
| 151 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ | Cleavage of the ether C-O bond |
| 125/127 | [ClC₆H₄CH₂]⁺ | [C₇H₆Cl]⁺ | Cleavage of the ether O-CH₂ bond (Benzylic cation) |
| 121 | [HOC₆H₄COOCH₃ - CO]⁺• | [C₇H₈O₂]⁺• | Loss of CO from the benzoate fragment |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Architecture
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule as it exists within the crystal lattice. For this compound, an X-ray crystal structure would confirm the connectivity established by NMR and provide precise geometric parameters for both the benzoate and 2-chlorobenzyl moieties. nih.govnih.gov
Beyond the structure of a single molecule, X-ray diffraction elucidates the supramolecular architecture, which is how molecules arrange themselves in the crystal. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a role in stabilizing the crystal structure:
C-H···O Hydrogen Bonds: These are common interactions in crystals of esters and ethers. The aromatic and aliphatic C-H groups can act as weak hydrogen bond donors, with the electron-rich oxygen atoms of the carbonyl (C=O) and ether (C-O-C) groups acting as acceptors. These interactions link molecules into chains, layers, or more complex three-dimensional networks. researchgate.net
C-H···Cl Interactions: The chlorine atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor, forming C-H···Cl contacts with nearby molecules.
C-H···π Interactions: In this type of interaction, a C-H bond from one molecule points towards the electron-rich face of an aromatic ring of a neighboring molecule.
The specific combination and geometry of these weak interactions dictate the final crystal packing motif and influence the material's physical properties. nih.gov
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O | Aromatic C-H, Methylene C-H | Carbonyl Oxygen, Ether Oxygen | H···O ≈ 2.2 - 2.8 |
| C-H···Cl | Aromatic C-H, Methylene C-H | Chlorine Atom | H···Cl ≈ 2.6 - 3.0 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid ≈ 3.3 - 3.8 |
| C-H···π | Aromatic C-H, Methylene C-H | Aromatic Ring Face | H···π Centroid ≈ 2.5 - 2.9 |
Dihedral Angle Analysis and Molecular Planarity within the Compound's Framework
A definitive analysis of dihedral angles and molecular planarity for this compound is not possible without experimental crystallographic data. Dihedral angles, which describe the torsion around chemical bonds, are crucial for defining the three-dimensional shape of a molecule. Key dihedral angles in this compound would include those defining the orientation of the benzoate group relative to the benzyl group.
Specifically, the dihedral angles of interest would be:
The angle between the plane of the benzoate phenyl ring and the plane of the 2-chlorobenzyl ring.
The table below illustrates the key dihedral angles that would be central to understanding the conformation of this compound, should the crystallographic data become available.
| Atoms Defining the Dihedral Angle | Description | Expected Value Range (based on similar structures) |
| C(ar)-O-CH₂-C(ar) | Defines the twist around the ether linkage. | Highly variable, influencing overall conformation. |
| O-C-C-O | Torsion angle within the ester group. | Typically close to 0° or 180° for planarity. |
| C(ar)-C(ar)-C-Cl | Defines the orientation of the chloro substituent. | Influenced by packing forces and intramolecular interactions. |
Without empirical data from X-ray crystallography for this compound, a detailed and accurate discussion under these sections cannot be provided.
Computational and Theoretical Chemistry Investigations of Methyl 4 2 Chlorobenzyl Oxy Benzoate
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy states.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. jocpr.com For a molecule like Methyl 4-[(2-chlorobenzyl)oxy]benzoate, the initial step involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. Typically, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is employed to achieve reliable results for organic molecules. nih.govjocpr.com
Once the geometry is optimized, the same level of theory can be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, twisting) and are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov By analyzing the total energy distribution (TED), each calculated frequency can be assigned to a specific type of molecular motion. jocpr.com For this compound, characteristic vibrations would include C=O stretching of the ester group, C-O-C stretching of the ether linkage, C-Cl stretching, and various aromatic C-H and C-C vibrations. Theoretical frequencies are often scaled by a known factor to correct for anharmonicity and systematic errors in the computational method, leading to better agreement with experimental data. nih.gov
Table 1: Illustrative Example of Theoretical Vibrational Mode Assignments for a Benzoate (B1203000) Derivative
This table is a hypothetical representation based on typical results for similar molecules, as specific calculated data for this compound is not available in the cited literature.
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (based on Total Energy Distribution) |
| ~3070 | ~3075 | Aromatic C-H Stretch |
| ~2960 | ~2958 | Methyl C-H Asymmetric Stretch |
| ~1725 | ~1720 | Ester C=O Carbonyl Stretch |
| ~1605 | ~1608 | Aromatic C=C Stretch |
| ~1275 | ~1278 | Ester C-O Stretch |
| ~1100 | ~1105 | Ether C-O-C Asymmetric Stretch |
| ~750 | ~755 | C-Cl Stretch |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, indicating regions of positive and negative potential. numberanalytics.com
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl and ether groups. These sites are susceptible to electrophilic attack. researchgate.netnih.gov
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These would typically be found around the hydrogen atoms, particularly those on the aromatic rings. These sites are prone to nucleophilic attack. numberanalytics.com
Green Regions: These areas represent neutral or near-zero potential.
By analyzing the MEP map, one can gain insights into intermolecular interactions, such as hydrogen bonding, and identify the most probable sites for chemical reactions. rsc.org It provides a more nuanced view of reactivity than simple atomic charges. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.
Furthermore, by explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can provide crucial insights into solvent effects. It can reveal how solvent molecules arrange around the solute, the formation of hydrogen bonds, and how the solvent influences the conformational preferences of the molecule. nih.gov
In Silico Prediction and Validation of NMR and IR Spectroscopic Parameters
Computational methods are instrumental in predicting and validating spectroscopic data. nih.govbas.bg
IR Spectroscopy: As mentioned in section 4.1.1, DFT calculations provide vibrational frequencies and intensities that can be used to generate a theoretical IR spectrum. nih.gov Comparing this predicted spectrum with an experimental one is a common method for validating the accuracy of the computational model and confirming the structure of the synthesized compound. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. These values can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. This in silico prediction can aid in the assignment of complex experimental spectra and confirm structural features. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
This table provides a hypothetical example of how computational and experimental data are compared. Actual values for this compound would require specific calculations and experiments.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
| IR: C=O Stretch (cm⁻¹) | 1725 | 1720 |
| IR: C-O-C Stretch (cm⁻¹) | 1100 | 1105 |
| ¹H NMR: -OCH₃ (ppm) | 3.85 | 3.88 |
| ¹³C NMR: C=O (ppm) | 166.5 | 166.2 |
Computational Studies on Reactivity Descriptors and Reaction Pathways
Beyond the visual representation of the MEP map, DFT calculations can quantify a molecule's reactivity through various "reactivity descriptors." These are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO and LUMO: The HOMO represents the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). wuxibiology.com The spatial distribution of these orbitals on this compound would indicate which parts of the molecule are involved in electron donation and acceptance.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. ajchem-a.com A small energy gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high kinetic stability. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. ajchem-a.comglobalresearchonline.net These indices provide a quantitative measure of the molecule's stability and its tendency to act as an electrophile or nucleophile in chemical reactions.
Furthermore, computational methods can be used to explore entire reaction pathways, for example, the hydrolysis of the ester group. nih.gov By calculating the energies of reactants, products, and transition state structures, researchers can determine activation energies and reaction mechanisms, providing a level of detail often unattainable through experiments alone. acs.org
Chemical Reactivity, Derivatization, and Analog Design of Methyl 4 2 Chlorobenzyl Oxy Benzoate
Targeted Functional Group Transformations on the Benzoate (B1203000) and Benzyl (B1604629) Moieties
The distinct functional groups within Methyl 4-[(2-chlorobenzyl)oxy]benzoate allow for a range of selective chemical transformations.
The methyl ester group is a primary site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, 4-[(2-chlorobenzyl)oxy]benzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, quantitatively yields the carboxylic acid. This reaction is typically irreversible and is a common strategy for preparing the acid derivative for further modifications, such as amide bond formation. google.com
Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed using a strong acid catalyst (e.g., sulfuric acid) in the presence of excess water. google.com This reaction is an equilibrium process, and high yields are obtained by driving the reaction towards the products. google.com
Transesterification allows for the conversion of the methyl ester into other esters. This is typically achieved by heating the compound in a different alcohol (e.g., ethanol, isopropanol) with an acid or base catalyst. This reaction is useful for modifying the steric and electronic properties of the ester group, which can be important for structure-activity relationship studies.
A comparative study on the hydrolysis rates of various benzyl esters demonstrated that the nature of the substituent on the benzoate ring significantly influences reactivity. archive.org For this compound, the electron-donating nature of the benzyloxy group would slightly decrease the electrophilicity of the ester carbonyl, making it somewhat less reactive towards hydrolysis compared to unsubstituted methyl benzoate.
The 2-chlorobenzyl moiety offers several avenues for modification, primarily centered on the chloro substituent and the benzylic methylene (B1212753) bridge.
Reactions of the Aryl Chloride: The chlorine atom on the benzyl ring is relatively unreactive towards traditional nucleophilic aromatic substitution. However, it can be functionalized using modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide variety of substituents at this position. These transformations are pivotal for creating diverse libraries of analogs.
Reactions at the Benzylic Position: The methylene group (—CH₂—) adjacent to the benzene (B151609) ring and the ether oxygen is known as the benzylic position. This position is susceptible to oxidation under specific conditions. Strong oxidizing agents can cleave the benzyl ether, but milder, selective reagents could potentially oxidize the methylene group to a carbonyl, yielding a ketone. However, cleavage of the benzyl ether is a more common outcome with many oxidants. organic-chemistry.org
The molecule contains two distinct aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.eduyoutube.com
Benzoate Ring (Ring A): This ring is substituted with two groups: the methoxycarbonyl group (-COOCH₃) at position 1 and the 2-chlorobenzyloxy group (-OCH₂-Ar-Cl) at position 4.
The alkoxy group (-OR) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density via resonance. libretexts.org
The ester group (-COOCH₃) is a deactivating group and is meta-directing.
In a competition, the strongly activating ortho, para-directing alkoxy group governs the regioselectivity. Therefore, electrophiles will preferentially attack the positions ortho to the ether linkage (positions 3 and 5).
Chlorinated Benzyl Ring (Ring B): This ring is substituted with a chlorine atom at position 2 and the benzylic ether linkage at position 1.
The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing because of its ability to donate a lone pair of electrons via resonance.
The -CH₂-O-R group is weakly activating and ortho, para-directing.
The combined effect directs incoming electrophiles to positions 4 and 6, with potential for some substitution at position 3, depending on steric hindrance and the specific electrophile used. Reactions like nitration or halogenation would likely yield a mixture of isomers. masterorganicchemistry.com
Design and Synthesis of Structure-Activity Relationship (SAR) Analogs based on the this compound Core
The diaryl ether or benzyl benzoate scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including anticancer and antimicrobial agents. acs.orgresearchgate.netnih.govrsc.org A systematic SAR study of this compound would involve modifying its distinct chemical regions to probe their importance for a given biological activity.
For instance, in a study of benzyl benzoate analogs as calmodulin (CaM) inhibitors, modifications on both aromatic rings were shown to significantly impact activity. nih.gov The number and position of methoxy (B1213986) groups on one ring, and various substituents on the other, led to compounds with potency several times greater than the reference inhibitor, chlorpromazine. nih.gov
Based on these principles, a hypothetical SAR exploration can be designed:
Table 1: Proposed SAR Analogs of this compound
| Modification Area | Analog Structure / Modification | Rationale for Synthesis |
|---|---|---|
| Ester Group (R₁) | Hydrolysis to Carboxylic Acid (-COOH) | Introduce a potential hydrogen bond donor and alter polarity. |
| Conversion to Amides (-CONH₂, -CONHR') | Introduce hydrogen bonding capability and vary lipophilicity. | |
| Chain Extension (-COOEt, -COOiPr) | Probe for steric tolerance in the binding pocket. | |
| Benzoate Ring (Ring A) | Additional Substituents (e.g., -OH, -OMe, -F at C3/C5) | Evaluate the impact of electronic and steric effects on the ring. |
| Ether Linkage (-O-CH₂-) | Replacement with Thioether (-S-CH₂-) | Alter the bond angle, length, and metabolic stability. |
| Replacement with Amine (-NH-CH₂-) | Introduce a hydrogen bond donor and change geometry. | |
| Benzyl Ring (Ring B) | Vary Chlorine Position (e.g., 3-Cl, 4-Cl) | Investigate the importance of the substitution pattern for binding. |
| Vary Halogen (e.g., -F, -Br) | Modulate electronic effects and size. | |
| Replace Chlorine with other groups (e.g., -CH₃, -CF₃, -CN) | Probe electronic (electron-donating vs. withdrawing) and steric effects. |
The synthesis of these analogs would leverage the functional group transformations described in section 5.1. For example, ester hydrolysis followed by amide coupling would yield the amide analogs. Suzuki or Buchwald-Hartwig coupling on the chlorinated ring would provide access to a wide range of substituted Ring B analogs.
Stereoselective Synthesis of Chiral Derivatives and Enantiomer Separation Studies
While this compound itself is achiral, chirality can be introduced through derivatization. For example, introducing a substituent on the benzylic methylene carbon would create a stereocenter. Axially chiral diaryl ethers are also an important class of molecules, though creating one from this specific precursor would require significant modification to introduce bulky groups that restrict bond rotation. researcher.lifeacs.orgsnnu.edu.cnnih.govrsc.org
Stereoselective Synthesis: A chiral derivative could be synthesized by, for example, oxidizing the benzylic position to a ketone and then performing an asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst) to produce a single enantiomer of the corresponding alcohol.
Enantiomer Separation: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC). nih.gov This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. derpharmachemica.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for separating a wide range of chiral compounds, including derivatives of benzyl alcohols and benzoates. scirp.org The choice of mobile phase and specific CSP is critical for achieving good resolution between the enantiomers. scirp.org
Heterocyclic Scaffolding and Macrocyclization Approaches utilizing Benzyl Benzoate Precursors
The functional groups of this compound and its derivatives can serve as handles for constructing more complex molecular architectures like heterocycles and macrocycles.
Heterocyclic Scaffolding: The carboxylic acid derivative, 4-[(2-chlorobenzyl)oxy]benzoic acid, is a valuable precursor for synthesizing various heterocycles. For instance, it can be condensed with hydrazides to form 1,3,4-oxadiazoles, or with ortho-phenylenediamines to form benzimidazoles. Such transformations embed the core scaffold into a new heterocyclic system, significantly altering its properties and potential biological activity. The synthesis of heterocycles from carboxylic acid precursors is a well-established strategy in medicinal chemistry. nih.gov
Macrocyclization Approaches: Macrocycles are of great interest in drug discovery due to their unique conformational properties. cam.ac.ukcore.ac.uk The benzyl benzoate core can be incorporated into a macrocyclic structure using various ring-closing strategies. nih.govqyaobio.comrsc.org For example, a linear precursor could be designed where one end has a nucleophilic group (e.g., a phenol) and the other end is the 2-chlorobenzyl moiety. An intramolecular Williamson ether synthesis or a palladium-catalyzed C-O coupling reaction could then be used to form the macrocycle. Alternatively, ring-closing metathesis (RCM) or amide bond formation (macrolactamization) are other powerful techniques that could be employed on suitably functionalized derivatives. nih.gov
Future Research Directions and Interdisciplinary Challenges
Sustainable and Green Chemistry Approaches for Production and Derivatization
The future production of Methyl 4-[(2-chlorobenzyl)oxy]benzoate is increasingly geared towards environmentally friendly and efficient methodologies, aligning with the principles of green chemistry. uniroma1.itnih.gov This involves a shift away from traditional synthetic routes that may utilize hazardous reagents and generate significant waste.
Key areas of development in the sustainable synthesis of this compound and its derivatives include:
Catalytic Innovations: Research is focused on replacing stoichiometric reagents with catalytic systems. For the esterification step, solid acid catalysts are being explored as reusable and less corrosive alternatives to mineral acids like sulfuric acid. mdpi.com Similarly, for the etherification step (a Williamson-type synthesis), advancements are being made in catalytic approaches that use weaker and less hazardous alkylating agents at high temperatures, potentially reducing salt byproducts. sigmaaldrich.com
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) offers a promising avenue for accelerating the synthesis of both the ester and ether functionalities within this compound. Microwave heating can lead to faster reaction times and potentially higher yields compared to conventional heating methods. youtube.com
Biocatalysis: The use of enzymes, particularly lipases, is a growing area of interest for the esterification of benzoic acid derivatives. mdpi.com Enzymatic synthesis can offer high selectivity under mild reaction conditions and in solvent-free systems, presenting a significantly greener alternative to traditional chemical synthesis. mdpi.comiastate.edu
Green Solvents: The exploration of greener solvent alternatives is a crucial aspect of sustainable synthesis. Propylene carbonate, for instance, has been investigated as a green and recyclable solvent for the etherification of benzyl (B1604629) alcohols. jos.ac.cn
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |
| Esterification | Fischer-Speier esterification with a strong acid catalyst (e.g., H₂SO₄) | Enzymatic esterification using lipases; Use of solid acid catalysts | Milder reaction conditions, higher selectivity, reduced waste, catalyst reusability |
| Etherification | Williamson ether synthesis with a strong base and alkyl halide | Catalytic Williamson ether synthesis with weaker alkylating agents; Microwave-assisted synthesis | Reduced salt byproducts, faster reaction times, improved energy efficiency |
Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the rational design of new molecules based on the this compound scaffold. nih.govnih.gov These computational tools can significantly accelerate the discovery of derivatives with enhanced properties and novel applications.
Future research directions in this area include:
Predictive Modeling: Machine learning algorithms can be trained on datasets of existing compounds to predict the physicochemical and biological properties of novel derivatives of this compound. uniroma1.it This includes predicting properties such as solubility, toxicity, and potential bioactivities. For halogenated organic compounds, specific ML models are being developed to predict their reactivity and environmental fate. youtube.comrsc.org
De Novo Molecular Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. researchgate.net By providing the model with the core structure of this compound and a set of desired attributes, novel derivatives with potentially improved performance can be generated.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing.
The integration of AI and ML in the molecular design process is summarized in the table below:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast the properties of new molecules based on their structure. | Faster identification of derivatives with desirable characteristics and reduced need for extensive experimental screening. |
| De Novo Design | Employing generative models to create novel molecular structures with optimized properties. | Discovery of new compounds with enhanced bioactivity or material properties that might not be conceived through traditional methods. |
| QSAR Studies | Establishing correlations between molecular structure and biological activity to guide the design of more potent compounds. | Rational design of derivatives with improved therapeutic or functional potential. |
Exploration of Novel Bioactive Scaffolds through Structural Hybridization
Structural hybridization, a strategy that combines two or more pharmacophores into a single molecule, offers a promising avenue for the discovery of novel bioactive compounds derived from this compound. The presence of both a benzoate (B1203000) and a chlorobenzyl moiety in its structure provides a versatile platform for creating hybrid molecules with unique biological activities.
Future research in this area will likely focus on:
Combining with Known Pharmacophores: The this compound scaffold can be chemically linked to other known bioactive fragments to create hybrid molecules. For example, incorporating moieties with known antifungal or antiviral properties could lead to the development of new therapeutic agents.
Synthesis of Dimeric and Oligomeric Structures: Exploring the synthesis of dimers or oligomers of this compound could lead to compounds with novel binding affinities and biological activities.
Bioisosteric Replacement: Systematically replacing parts of the molecule with other functional groups that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
The following table illustrates potential structural hybridization strategies:
| Hybridization Strategy | Example Approach | Potential Therapeutic Target |
| Pharmacophore Combination | Linking the benzoate moiety to a known antifungal agent. | Fungal enzymes or cell wall components. |
| Dimerization | Synthesizing a dimer linked through the benzyl or benzoate rings. | Protein-protein interactions or allosteric binding sites. |
| Bioisosteric Replacement | Replacing the chloro group with other halogens or a trifluoromethyl group. | To be determined based on screening and target identification. |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation
The development and application of advanced in-situ characterization techniques are crucial for gaining a deeper understanding of the synthesis of this compound and for optimizing reaction conditions in real-time. These techniques allow for the monitoring of reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and mechanisms.
Future research will likely involve the increased use of:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the progress of both the esterification and etherification steps in the synthesis of this compound. By tracking the disappearance of reactant peaks and the appearance of product peaks, reaction kinetics can be determined, and endpoints can be accurately identified.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture. This is particularly valuable for elucidating complex reaction mechanisms and identifying transient species.
Process Analytical Technology (PAT): The integration of in-situ analytical techniques into a PAT framework allows for the continuous monitoring and control of the synthesis process. This can lead to improved product quality, increased yield, and enhanced safety.
The table below highlights the application of these advanced characterization techniques:
| Technique | Information Gained | Application in this compound Synthesis |
| In-situ FTIR | Functional group changes, reaction kinetics, endpoint determination. | Real-time monitoring of ester and ether formation. |
| In-situ NMR | Detailed structural information, identification of intermediates, mechanistic insights. | Elucidation of the reaction mechanism and identification of transient species. |
| Process Analytical Technology (PAT) | Real-time process understanding and control. | Optimization of reaction conditions, ensuring consistent product quality, and improving process safety. |
Q & A
Q. What are the optimized synthetic routes for Methyl 4-[(2-chlorobenzyl)oxy]benzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. A common approach involves reacting 2-chlorobenzyl chloride with methyl 4-hydroxybenzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., CH₃CN) under reflux (70–80°C, 5–12 hours) . Catalytic KI may enhance reactivity by stabilizing intermediates. Yield optimization requires monitoring reaction time, stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), and purification via flash chromatography (chloroform:ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-UV : Quantify residual 2-chlorobenzyl chloride (a genotoxic impurity) using derivatization with 4-nitrophenylpiperazine, achieving a detection limit of 0.1 ppm .
- NMR : Confirm regioselectivity (e.g., absence of O-alkylation at meta positions) via ¹H NMR aromatic proton splitting patterns and ¹³C NMR carbonyl signals (~168 ppm for ester groups) .
- Mass Spectrometry : Validate molecular weight (Exact Mass: 304.0605) using ESI-MS or HRMS .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural assignment. For example, SHELX programs (SHELXL/SHELXD) refine unit cell parameters (e.g., triclinic system with α, β, γ angles) and hydrogen-bonding networks . Key steps:
Q. What computational strategies predict biological activity or reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential maps, identifying nucleophilic/electrophilic sites for further functionalization .
- Molecular Docking : Screen against target proteins (e.g., bacterial MurD ligase) using AutoDock Vina. Prioritize derivatives with ΔG < -7 kcal/mol for synthesis .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields across literature?
Methodological Answer: Discrepancies often arise from:
- Catalyst Purity : Commercial K₂CO₃ may contain moisture; pre-drying at 120°C for 2 hours improves reproducibility .
- Solvent Choice : Acetonitrile vs. DMF alters reaction kinetics; DMF increases polarity but may degrade esters at high temperatures .
- Chromatography Artifacts : Flash column chromatography () vs. preparative TLC () can lead to varying purity assessments. Cross-validate with melting point analysis (expected range: 85–90°C) .
Experimental Design for Derivative Synthesis
Q. What strategies enable selective modification of the benzoate or 2-chlorobenzyl groups?
Methodological Answer:
- Ester Hydrolysis : Treat with LiOH in THF/H₂O (4:1) to generate the carboxylic acid, enabling peptide coupling or amidation .
- Electrophilic Aromatic Substitution : Nitrate the benzyl ring using HNO₃/H₂SO₄ at 0°C, followed by reduction to an amine for further functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-formylphenylboronic acid) using Pd(PPh₃)₄ catalyst .
Structural and Functional Analogues
Q. How does substituting the 2-chlorobenzyl group impact physicochemical properties?
Methodological Answer:
- Lipophilicity : Replace Cl with -OCH₃ (electron-donating) to reduce logP by ~0.5 units, enhancing aqueous solubility .
- Steric Effects : Bulkier substituents (e.g., tert-butyl) increase torsional strain, observed via SCXRD as distorted dihedral angles (>30°) .
- Bioactivity : 2,4-Dichlorobenzyl analogues () show enhanced antimicrobial activity due to improved membrane penetration .
Safety and Handling Protocols
Q. What precautions are necessary when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of 2-chlorobenzyl chloride vapors (TLV: 1 ppm) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
